
3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine
Overview
Description
3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluoroethoxy group and a nitro group attached to the phenothiazine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine typically involves the following steps:
Nitration: The phenothiazine core is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position.
Fluoroethoxylation: The nitrated phenothiazine is then reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to introduce the fluoroethoxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of 3-(2-Fluoroethoxy)-7-amino-10H-phenothiazine.
Substitution: Formation of various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is C₁₃H₈F N₂O₂S, with a molecular weight of approximately 282.27 g/mol. The compound features a tricyclic structure characterized by a sulfur atom and functional groups that contribute to its unique properties. The presence of the nitro group at the 7-position and the 2-fluoroethoxy substituent at the 3-position enhances its biological activity and interaction with various targets.
Anticancer Activity
Phenothiazines, including this compound, have demonstrated significant anticancer properties. Research indicates that derivatives of phenothiazines can exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), gastric (MGC-803), and prostate (PC-3) cancers. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that reduces potential side effects .
PET Imaging Agents
The potential of this compound as a positron emission tomography (PET) imaging agent has been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease. Compounds related to phenothiazines have been investigated for their ability to bind to amyloid-beta plaques, which are characteristic of AD. This binding affinity is crucial for developing effective imaging agents that can help visualize pathological changes in the brain .
Case Studies
Recent advancements in PET imaging have highlighted the importance of small molecule ligands for detecting protein deposits associated with neurodegenerative conditions. The structural modifications in phenothiazine derivatives have led to improved brain penetration and binding affinities for amyloid-beta fibrils, making them promising candidates for further development as diagnostic tools .
Summary of Key Findings
Application Area | Key Findings |
---|---|
Anticancer Activity | Induces apoptosis selectively in cancer cells; effective against multiple cancer types. |
Mechanism | Inhibits tubulin polymerization leading to cell cycle disruption; SAR analyses guide design. |
Neuroimaging | Potential as PET imaging agents for AD; improved binding affinity for amyloid-beta plaques. |
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-7-nitro-10H-phenothiazine: Similar structure but with a methoxy group instead of a fluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)-7-nitro-10H-phenothiazine: Contains a trifluoroethoxy group, which affects its chemical and biological properties differently.
Uniqueness
3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other phenothiazine derivatives .
Biological Activity
3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is a synthetic compound belonging to the phenothiazine class, which is known for its diverse biological activities. This compound features a nitro group and a fluoroethoxy substituent, which contribute to its unique pharmacological properties. Phenothiazines are primarily recognized for their antipsychotic effects, but they also exhibit a wide range of other biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is C14H11FN2O3S. Its structure is characterized by:
- Phenothiazine core : A tricyclic structure that forms the backbone.
- Nitro group : Positioned at the 7th carbon, enhancing electrophilic reactivity.
- Fluoroethoxy group : Affects lipophilicity and potentially improves bioavailability.
Property | Value |
---|---|
Molecular Weight | 292.31 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | Not available |
Antimicrobial Activity
Research has indicated that phenothiazines possess significant antimicrobial properties. Studies have shown that derivatives of phenothiazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Phenothiazines have been investigated for their potential anticancer effects. The nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that phenothiazine derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and promoting programmed cell death.
Case Study: Efficacy Against Cancer Cells
A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.
Table 2: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
HeLa | 12 | Disruption of mitochondrial function |
Neuropharmacological Effects
Phenothiazines are traditionally used as antipsychotic medications due to their dopamine receptor antagonism. Preliminary studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions such as schizophrenia and Parkinson's disease.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Dopamine Receptors : The compound may act as an antagonist at D2 dopamine receptors, contributing to its antipsychotic effects.
- Serotonin Receptors : Interaction with serotonin receptors could enhance its mood-stabilizing properties.
- Enzymatic Inhibition : The nitro group may facilitate interactions with key enzymes involved in cancer metabolism.
Properties
IUPAC Name |
3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-12-14(8-10)21-13-7-9(17(18)19)1-3-11(13)16-12/h1-4,7-8,16H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFOKDQDWWSPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)OCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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